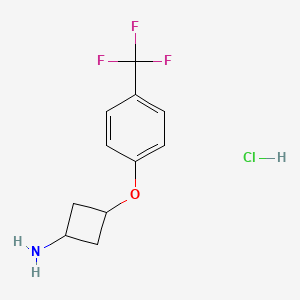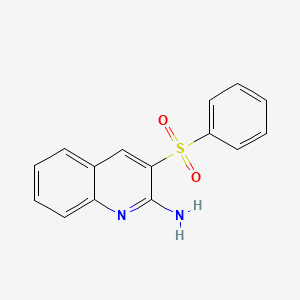
2-((5-Methoxyisoquinolin-1-yl)thio)-1-(4-methoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-Methoxyisoquinolin-1-yl)thio)-1-(4-methoxyphenyl)ethanone is a chemical compound that has gained interest in scientific research due to its potential as a pharmaceutical agent. It is a synthetic compound that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Scientific Research Applications
Neuropathic Pain Management
2-((5-Methoxyisoquinolin-1-yl)thio)-1-(4-methoxyphenyl)ethanone may be structurally related or share common functional groups with compounds explored for neuropathic pain management. For example, an 8-methoxytetrahydroisoquinoline derivative was identified as a novel orally active small-molecule N-type calcium channel blocker without CYP inhibition liability, crucial for neuropathic pain treatment (Ogiyama et al., 2015).
Cytotoxicity and Antitumor Activity
Compounds structurally related to this compound have been evaluated for their cytotoxic activity against various cancer cell lines. The synthesis and evaluation of novel 3-hydroxyquinolin-4(1H)-one derivatives have shown potential cytotoxic activity, indicating the therapeutic potential of related structures in cancer treatment (Kadrić et al., 2014).
Antimicrobial and Antioxidant Activities
The synthesis of novel Schiff bases using related structural analogs has shown significant antimicrobial activity against various pathogens and considerable antioxidant properties. These findings highlight the potential of compounds with similar chemical frameworks in developing new antimicrobial and antioxidant agents (Puthran et al., 2019).
Chemical Synthesis and Structure Elucidation
Research on the synthesis of podands of the 3,4-dihydroisoquinoline series, potentially related to the chemical structure of this compound, demonstrates the versatility of these compounds in synthetic organic chemistry. Such studies are crucial for the development of new chemical entities with potential applications in various fields (Shklyaev & Vshivkova, 2014).
properties
IUPAC Name |
2-(5-methoxyisoquinolin-1-yl)sulfanyl-1-(4-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S/c1-22-14-8-6-13(7-9-14)17(21)12-24-19-16-4-3-5-18(23-2)15(16)10-11-20-19/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJRAAFQZMJVHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NC=CC3=C2C=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,6-dichlorophenyl)sulfanyl]-6-methoxy-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one](/img/structure/B2990440.png)
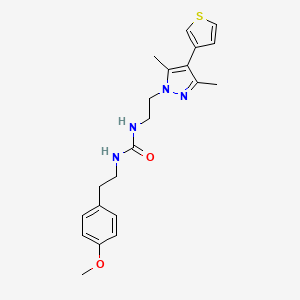
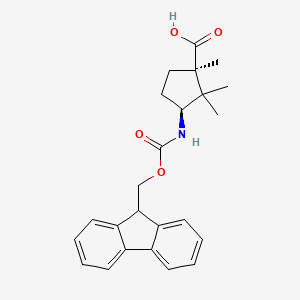
![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2990447.png)
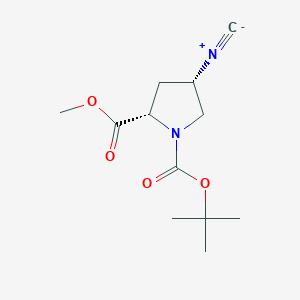
![N-(benzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2990450.png)
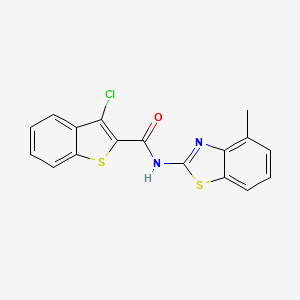

![2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2990456.png)


![N-(1,3-benzodioxol-5-ylmethyl)-6-[1-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B2990461.png)
